molecular formula C30H32N6O5 B606583 Ceclazepide CAS No. 1801749-44-9

Ceclazepide

Cat. No. B606583
CAS RN: 1801749-44-9
M. Wt: 556.623
InChI Key: GPEYTRIZYSZRRK-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceclazepide is a cholecystokinin receptor antagonist.

Scientific Research Applications

Analytical Methods for Detection

  • Development of Analytical Methods : Research has focused on developing sensitive methods for the determination of psychoactive drugs, including benzodiazepines like Ceclazepide. These methods utilize advanced techniques like capillary electrophoresis with mass spectrometry for analysis in human serum and hair samples (Woźniakiewicz et al., 2015).

Clinical Applications and Studies

  • Treatment of Tinnitus : Ceclazepide, as part of the benzodiazepines class, has been studied in clinical trials for its effectiveness in treating conditions like chronic tinnitus (Lechtenberg & Shulman, 1984).
  • Gastric Lesion Studies : Research has also explored the effects of benzodiazepines on gastric lesions induced by conditioned emotional stimuli, contributing to our understanding of stress-related gastric issues (Ichimaru, Moriyama, & Gomita, 1984).

Pharmacological Research

  • Neuroreceptor Interaction Studies : Investigations into the interaction of drugs like Ceclazepide with neuroreceptors, such as nicotinic acetylcholine receptors, have been crucial for understanding its role in processes like smoking cessation (Coe et al., 2005).
  • Anticonvulsant Activity in Toxicology : Studies have assessed the efficacy of benzodiazepines as anticonvulsants in nerve agent-induced seizures, highlighting their role in neuroprotection and survival (Shih, Duniho, & McDonough, 2003).

Environmental and Ecotoxicology Studies

  • Impact on Aquatic Wildlife : Research has been conducted to understand the effects of contaminants like benzodiazepines on aquatic organisms, using innovative methods like slow-release implants for controlled exposure (McCallum et al., 2019).

Neuroscience and Pharmacodynamics

  • Circuit Dynamics in Anxiety Disorders : Studies have explored the central amygdala circuit dynamics underlying the anxiolytic effect of benzodiazepines, providing insights into their therapeutic mechanism in anxiety disorders (Griessner et al., 2018).
  • Molecular Regulation in Epilepsy : Investigations into the molecular regulation of neurotransmitter transporter proteins by benzodiazepines have provided valuable insights into their antiepileptic action (Doi et al., 2005).

properties

CAS RN

1801749-44-9

Product Name

Ceclazepide

Molecular Formula

C30H32N6O5

Molecular Weight

556.623

IUPAC Name

[2,2-dimethyl-4-[(3R)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate

InChI

InChI=1S/C30H32N6O5/c1-19(37)41-18-30(2,3)25(38)17-36-24-14-6-5-12-22(24)26(23-13-7-8-15-32-23)34-27(28(36)39)35-29(40)33-21-11-9-10-20(16-21)31-4/h5-16,27,31H,17-18H2,1-4H3,(H2,33,35,40)/t27-/m0/s1

InChI Key

GPEYTRIZYSZRRK-MHZLTWQESA-N

SMILES

CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ceclazepide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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